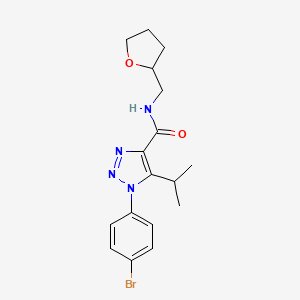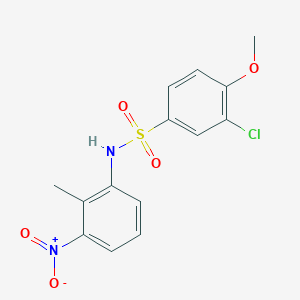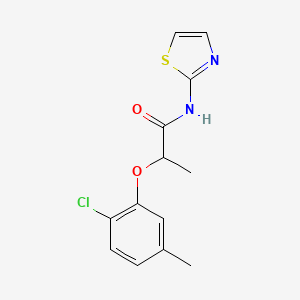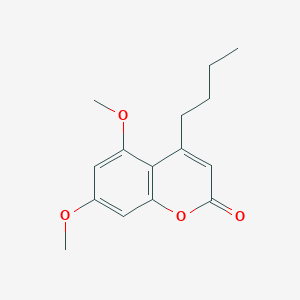![molecular formula C10H12N4O3S B4629889 ethyl [2-(methylthio)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B4629889.png)
ethyl [2-(methylthio)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazolo[1,5-a]pyrimidine derivatives, including compounds closely related to ethyl [2-(methylthio)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate, often involves the cyclization of hydrazones derived from ethyl acetoacetate or similar esters. Anomalous cyclization processes involving methylation at the N3 atom have been described, leading to triazolo[1,5-a]pyrimidine derivatives through specific cleavage and rearrangement mechanisms (Erkin & Krutikov, 2007).
Molecular Structure Analysis
Molecular structure analysis of related triazolo[1,5-a]pyrimidines has been conducted using a variety of techniques, including FT-IR, 1H and 13C NMR, UV–Vis, and single-crystal X-ray diffraction. Theoretical calculations, such as DFT/B3LYP functional analyses, have been used to explore the optimized structure, Hirshfeld surface analysis, and molecular electrostatic potential, providing detailed insights into the electronic and spatial properties of these compounds (Sert et al., 2020).
Chemical Reactions and Properties
Triazolo[1,5-a]pyrimidines, including this compound, participate in various chemical reactions, showcasing their versatility as synthetic intermediates. Reactions include nucleophilic substitutions, cyclizations, and rearrangements, demonstrating the potential for creating a wide array of derivatives with varied functional groups for further application in synthesis and drug development efforts.
Physical Properties Analysis
The physical properties of triazolo[1,5-a]pyrimidine derivatives are characterized by their melting points, solubility in different solvents, and crystal structures. The solvent-induced supramolecular polymorphism observed in certain Cu(II) coordination complexes of related structures highlights the significance of solvent effects on the physical characteristics of these compounds (Chkirate et al., 2020).
Chemical Properties Analysis
The chemical properties of this compound derivatives include their reactivity towards various nucleophiles and electrophiles, the stability of their ring systems, and their behavior under different chemical conditions. Their ability to undergo ring-chain isomerism, as observed in similar compounds, highlights the dynamic nature of these molecules and their potential utility in diverse chemical transformations (Pryadeina et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques : The compound has been synthesized through various techniques, including heating specific precursors under reflux, as seen in the synthesis of related ethyl triazolopyrimidinyl acetates (Farghaly & Gomha, 2011). Such methods are fundamental for producing precise and pure chemical compounds for further research and applications.
Structural Modification and Cyclization : Structural modification of similar compounds, such as (pyrimidin-2-yl)hydrazones, can lead to the formation of triazolopyrimidine derivatives. This process often involves specific cleavage and rearrangement, highlighting the compound's flexibility in forming diverse structures (Erkin & Krutikov, 2007).
Molecular Structure Determination : The molecular structure of synthesized compounds, including triazolopyrimidines, is typically confirmed using various analytical techniques like IR, NMR, and mass spectrometry, ensuring the accuracy of the synthesized compound's structure (Mohamed, 2021).
Antimicrobial and Biological Activity
Antimicrobial Properties : Some derivatives of triazolopyrimidines exhibit significant antimicrobial activity. This is crucial in the development of new antimicrobial agents and in understanding the compound's potential in medical and pharmaceutical applications (Bhuiyan et al., 2006).
Biological Activity Assessment : The biological activity of related compounds is often assessed against various bacterial strains and fungi. This is essential for determining their potential as biocidal agents, which could lead to the development of new drugs or agricultural chemicals (Youssef et al., 2011).
Advanced Applications and Analyses
Solvent-Induced Polymorphism : The compound's derivatives have been used in studying solvent-induced supramolecular polymorphism in coordination complexes. This has implications in understanding molecular interactions and could be pivotal in material science research (Chkirate et al., 2020).
Molecular Docking Analyses : Advanced computational methods like molecular docking are used to study the interactions between the compound's derivatives and biological proteins. This is crucial in drug discovery and understanding how these compounds can bind to and affect biological targets (Sert et al., 2020).
Eigenschaften
IUPAC Name |
ethyl 2-(2-methylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c1-3-17-8(16)5-6-4-7(15)14-9(11-6)12-10(13-14)18-2/h4H,3,5H2,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQBDENYGWTCQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)N2C(=N1)N=C(N2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide](/img/structure/B4629809.png)
![2-[(benzylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4629817.png)
![1-(3-methylbutyl)-3-(3-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4629821.png)
![(2-{[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4629830.png)



![2-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4629847.png)
![1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4629850.png)
![ethyl 3-({4-[(3-methylbutanoyl)amino]phenyl}amino)-3-oxopropanoate](/img/structure/B4629855.png)
![4-[2-(2-chloro-5-methylphenoxy)butanoyl]-2,6-dimethylmorpholine](/img/structure/B4629856.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4629877.png)
![2-{[4-allyl-5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4629880.png)